4,6-Dimethoxypyrimidine-2-carbaldehyde
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Overview
Description
4,6-Dimethoxypyrimidine-2-carbaldehyde, also known as DMP, is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported. ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as the methylating agent .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a carbaldehyde group at the 2 position.Scientific Research Applications
Reactivity and Derivative Synthesis
Activation for Synthetic Routes : 4,6-Dimethoxy-2-substituted-benzimidazoles, related to 4,6-Dimethoxypyrimidine-2-carbaldehyde, demonstrate formylation, acylation, nitration, and bromination at specific positions. These chemical transformations facilitate the production of new heterocyclic structures, serving as synthetic precursors for further chemical synthesis (Black et al., 2020).
Building Blocks for Alkaloids Synthesis : A novel method leverages tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one reactions, demonstrating the compound's use in efficiently synthesizing 2-aminoimidazole alkaloids. This includes oroidin, hymenidin, and ageladine A, highlighting its role in natural product synthesis and drug discovery (Ando & Terashima, 2010).
Antiproliferative Compounds Synthesis
- Microwave-assisted Synthesis for Antiproliferative Activity : The microwave-aided multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from various aromatic aldehydes demonstrates significant antiproliferative activity against human tumor cell lines. This underscores the compound's potential in medicinal chemistry for developing new anticancer agents (Patel et al., 2022).
Polymer Synthesis and Characterization
- Semiconducting Polymers : The reactivity of 4,6-dimethylpyrimidines, by analogy, suggests the potential of this compound in polymer chemistry. It can act as a substrate for aldol condensation reactions, leading to novel conjugated polymers with potential applications in electronics and materials science (Gunathilake et al., 2013).
Novel Heterocyclic Structures Synthesis
- Condensed Azines Synthesis : Explorations into the reactions of 4,6-dichloropyrimidine-5-carbaldehyde and its derivatives with enamines have led to the synthesis of condensed azines, highlighting the compound's versatility in creating complex heterocyclic structures that could have applications ranging from material science to pharmacology (Bakulina et al., 2014).
Future Directions
Properties
IUPAC Name |
4,6-dimethoxypyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHUOXVOLTFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560954 |
Source
|
Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125966-89-4 |
Source
|
Record name | 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125966-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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